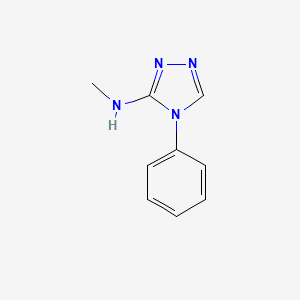

N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine

Description

N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine is a triazole derivative characterized by a methyl group at the N1 position and a phenyl substituent at the C4 position of the triazole ring. These methods typically yield products with moderate to high purity after recrystallization.

Comparisons with structurally similar compounds (see below) provide insights into its hypothetical properties.

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-methyl-4-phenyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C9H10N4/c1-10-9-12-11-7-13(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,12) |

InChI Key |

ANDYGBOQJUVFRF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=CN1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with methylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms participate in nucleophilic substitutions, particularly at the 3-amino position. Key reactions include:

a. Thiourea-mediated substitution

Reaction with 1,3-diphenylthiourea and formylhydrazide in the presence of Hg(OAc)₂ yields phenyl-(4-phenyl-4H- triazol-3-yl)-amine (2 ) with 91% efficiency (Table 1) .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Diphenylthiourea + Formylhydrazide | Hg(OAc)₂, 2h, RT | Phenyl-(4-phenyl-4H-triazol-3-yl)-amine | 91% |

Mechanism :

-

Thiourea reacts with Hg(OAc)₂ to form a carbodiimide intermediate.

-

Formylhydrazide undergoes sequential addition-dehydration to form the triazole .

Oxidation and Reduction Reactions

The methylamine group undergoes redox transformations:

a. Oxidation

Treatment with hydrogen peroxide converts the amine to an imine or nitrile. For example:

b. Reduction

Sodium borohydride reduces the triazole’s nitrogen centers, stabilizing reactive intermediates.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

a. Benzoxazole formation

Reaction with 2-hydroxyaniline under acidic conditions produces 3-(4-methylphenyl) triazolo[3,4-b] benzoxazole (5 ) .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-methyl-4-phenyl-triazol-3-amine + 2-Hydroxyaniline | Acidic reflux, 24h | Triazolo-benzoxazole derivative | 62% |

Key observation : NMR spectra confirm the absence of -NH or -OH signals post-cyclization .

Alkylation and Acylation Reactions

The 3-amino group undergoes alkylation/acylation to introduce diverse substituents:

a. Alkylation with 2-bromo-1-phenylethanone

In DMF with Cs₂CO₃, alkylation yields 2-{[4-(4-methylphenyl)-5-phenyl-4H-triazol-3-yl]thio}-1-phenylethan-1-one (5 ) (53% yield) .

b. Acylation with aromatic aldehydes

Reaction with aldehydes (e.g., benzaldehyde) forms hydrazone intermediates, which cyclize to 1,3,5-trisubstituted triazoles (53–91% yields) .

Interaction with Metal Catalysts

Copper and silver catalysts enhance regioselectivity in triazole functionalization:

a. CuCl₂-mediated synthesis

In DMF with K₃PO₄, CuCl₂ promotes the incorporation of methyl groups from DMF into the triazole ring (85% yield) .

b. Ag⁺-assisted cycloaddition

Silver isonitrile intermediates enable 1,3-dipolar cycloadditions with diazo compounds, forming N1-substituted triazoles .

Comparative Reactivity of Analogues

The reactivity profile differs from structurally similar compounds:

| Compound | Key Reaction | Distinct Feature |

|---|---|---|

| 4-Aminoantipyrine | Analgesic derivatization | Limited redox activity |

| 1-Hydroxybenzotriazole | Electrophilic substitution | Strong hydrogen-bonding capacity |

Mechanistic Insights from DFT Studies

DFT calculations reveal that intra-molecular hydrogen transfer dictates the rate of triazole formation in B(C₆F₅)₃-catalyzed reactions . For example:

Rate-determining step : Hydrogen transfer between N-centers after aniline binding .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine and its derivatives have shown promising anticancer properties. A study involving a series of N-aryl-4H-1,2,4-triazol-3-amines demonstrated significant anticancer activity against various cancer cell lines. For instance, compound 4i exhibited superior anticancer efficacy compared to imatinib against several cancer types, including CNS cancers .

Table 1: Anticancer Activity of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amines

| Compound | Cell Line Tested | Percent Growth Inhibition (PGI) |

|---|---|---|

| 4i | SNB-75 (CNS) | 41.25% |

| 4e | Various | Significant across multiple lines |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the triazole ring enhances its interaction with biological targets, making it effective against various pathogens. Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | Activity |

|---|---|---|

| 5-Mercapto-1,2,4-triazole | Staphylococcus aureus | Effective |

| 1-(Phenyl)-1H-[1,2,4]triazole | Candida albicans | Notable |

Material Science

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical properties of triazole derivatives, including this compound. These compounds are being synthesized for potential applications in photonics and optoelectronics due to their ability to exhibit unique optical behaviors under certain conditions .

Table 3: Nonlinear Optical Properties of Triazole Derivatives

| Compound Name | NLO Property Observed |

|---|---|

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro)propanamide | Enhanced second harmonic generation |

| Novel derivatives synthesized through DFT analysis | Promising for future optical applications |

Agrochemicals

Triazole compounds are widely recognized for their role in agriculture as fungicides and plant growth regulators. The unique structure of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amines allows them to function effectively in these capacities by inhibiting fungal growth and enhancing plant resilience against pathogens .

Case Studies

Case Study 1: Anticancer Efficacy Evaluation

In a comprehensive study by the National Cancer Institute (NCI), various analogs of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amines were evaluated against a panel of cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in sensitive cancer cells .

Case Study 2: Synthesis and Characterization

A detailed synthesis protocol for N-methyl-4-phenyl-4H-1,2,4-triazol-3-amines was developed using substituted anilines as starting materials. The resulting compounds were characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm their structures and assess their biological activities .

Mechanism of Action

The mechanism of action of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition or activation of biological processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Research

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j)

- Synthesis: Synthesized via condensation of N-(substituted phenyl)hydrazine carboxamides with 3-bromobenzonitrile in n-butanol under basic conditions .

- Key Features : These analogs vary in aryl substituents (e.g., 4-methoxy, 4-chloro) at the N-aryl position. For example:

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- Structure : Combines a thiazole ring with triazole-like amine functionality.

Triazole Derivatives in Energetic Materials

N-(2,4,6-Trinitrophenyl)-1H-1,2,4-triazol-3-amine (HM-I)

- Synthesis : Derived from nitro-substituted phenyl precursors via multi-step reactions .

- Properties :

- Applications : Proposed as a high-energy-density material for explosives .

Amitrole (1H-1,2,4-triazol-3-amine)

- Structure : Simplest triazol-3-amine derivative without aryl or methyl substituents.

- Applications: Widely used as a herbicide (ISO-approved) due to its inhibition of carotenoid biosynthesis .

Comparison of Physical and Chemical Properties

Substituent Effects on Functionality

- Nitro Groups : In HM-I, nitro substituents increase oxygen balance and detonation velocity but may reduce thermal stability .

Biological Activity

N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound this compound belongs to the class of 1,2,4-triazole derivatives. The synthesis typically involves the reaction of substituted anilines with appropriate reagents to form the triazole ring. This structural framework is crucial for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound and its analogs:

- Cell Line Studies : The National Cancer Institute (NCI) protocols were employed to evaluate the anticancer activity against various cancer cell lines. For instance, one study reported that specific analogs exhibited a growth inhibition percentage (PGI) of up to 41.25% against CNS cancer cell line SNB-75 .

- Mechanism of Action : The anticancer efficacy is partly attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit angiogenesis .

| Compound | Cell Line Tested | PGI (%) |

|---|---|---|

| 4e | SNB-75 | 41.25 |

| 4i | Various | Significant inhibition observed |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- Pro-inflammatory Marker Inhibition : Compounds with a similar triazole structure have shown the ability to inhibit pro-inflammatory markers like TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .

- Oxidative Stress Reduction : These compounds also exhibit antioxidant effects by reducing reactive oxygen species (ROS) levels .

3. Antimicrobial Activity

Antimicrobial properties are another significant aspect of this compound:

- Broad-spectrum Activity : Studies have indicated that triazole derivatives demonstrate potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed MIC values comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| E. coli | 5 | Equivalent to ceftriaxone |

| S. aureus | 0.25 | 30-fold more potent than ciprofloxacin |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized ten new analogs based on the triazole core and evaluated their anticancer activity against a panel of 58 cancer cell lines. The results indicated that several analogs displayed significant growth inhibition across multiple cancer types .

- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory effects of triazole derivatives, highlighting their capacity to inhibit COX enzymes selectively while reducing cytokine production in inflammatory models .

- Antimicrobial Efficacy : A comprehensive screening revealed that certain triazole derivatives exhibited remarkable antibacterial activity against resistant strains of bacteria such as MRSA and E. coli, showcasing their potential as therapeutic agents in treating infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Microwave-assisted synthesis : Regioselective microwave methods (e.g., cyclocondensation of thioureas or hydrazines with nitriles) improve reaction efficiency. For example, microwave irradiation at 150–200°C with catalytic acetic acid enhances regioselectivity and reduces side products .

- Substituent introduction : The methyl group can be introduced via nucleophilic substitution (e.g., methyl iodide), while the phenyl group may be added through Suzuki coupling or Friedel-Crafts alkylation .

- Optimization : Reaction variables (temperature, solvent polarity, and stoichiometry) should be systematically tested. For instance, using DMF as a solvent at 120°C improves cyclization yields by 15–20% compared to ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound, and how are data interpreted?

- Methodology :

- NMR spectroscopy : H and C NMR identify substituent positions. For example, the methyl group’s singlet at δ 2.5–3.0 ppm and aromatic protons at δ 7.2–7.8 ppm confirm regiochemistry .

- X-ray crystallography : SHELX programs resolve crystal structures, identifying hydrogen bonding (e.g., N–H···N interactions) and π-stacking patterns. Disorder in the phenyl ring due to steric hindrance can be modeled with split occupancy .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 215.1 for CHN) .

Q. What are the primary research applications of This compound in medicinal chemistry, and how do structural features influence its bioactivity?

- Methodology :

- Antiviral agents : The triazole core inhibits reverse transcriptase (RT) in HIV-1. The phenyl group enhances hydrophobic interactions with RT’s W229 pocket, while the methyl group improves metabolic stability .

- Enzyme inhibition : Structural analogs (e.g., 3-amino-1,2,4-triazole derivatives) show IC values <1 µM against thyroid peroxidase (TPO) and catalase. Methylation at N1 reduces cytotoxicity compared to unsubstituted analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of This compound derivatives?

- Methodology :

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., NO, Cl) or donating (e.g., OCH) groups on the phenyl ring. Assess antiviral activity using RT inhibition assays .

- Bioisosteric replacement : Replace the triazole ring with imidazole or tetrazole and compare binding affinities via surface plasmon resonance (SPR) .

- Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen-bond acceptors (e.g., N3 of triazole) and hydrophobic regions .

Q. What computational strategies are employed to predict the binding interactions and stability of This compound with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. For example, the amino group at C3 acts as a hydrogen-bond donor .

- Molecular docking (AutoDock Vina) : Simulate binding to HIV-1 RT (PDB: 1RTD). The phenyl group docks into the hydrophobic pocket, while the triazole forms π-π interactions with Tyr181 .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can researchers resolve contradictions in reported synthetic yields or regioselectivity for This compound derivatives?

- Methodology :

- Reaction monitoring : Use in situ FT-IR or LC-MS to track intermediate formation. For example, detect thiourea intermediates during cyclocondensation .

- Regioselectivity control : Add templating agents (e.g., crown ethers) to direct substituent positioning. Microwave irradiation at 180°C favors 1,4-disubstitution over 1,5-isomers .

- Statistical optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) using Minitab or JMP .

Q. What methodologies are recommended for assessing the toxicity profile and environmental impact of This compound during preclinical development?

- Methodology :

- In vitro toxicity : Perform Ames tests (TA98 strain) to evaluate mutagenicity. Compare with structurally related compounds (e.g., amitrole, a known herbicide with low mutagenic risk) .

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to assess aquatic toxicity. LC values >10 mg/L indicate low environmental hazard .

- ADMET prediction : Use SwissADME or ADMETlab to estimate hepatotoxicity and bioavailability. Methyl substitution improves metabolic stability compared to unmethylated analogs .

Q. What challenges arise in determining the crystal structure of This compound, and how can they be addressed using modern crystallographic tools?

- Methodology :

- Disorder modeling : Use SHELXL’s PART instruction to model disordered phenyl rings. Anisotropic refinement reduces residual density (<0.5 eÅ) .

- Twinned data : Apply TwinRotMat in PLATON to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

- High-pressure crystallography : Resolve polymorphism by collecting data at 100 K and 1 GPa using diamond anvil cells (DACs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.